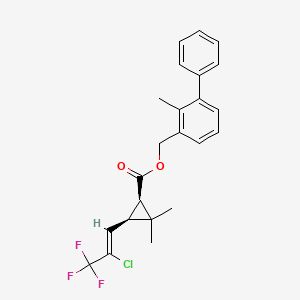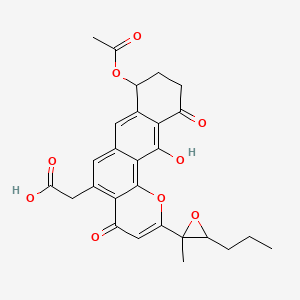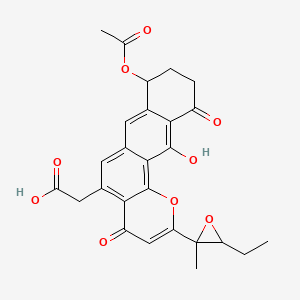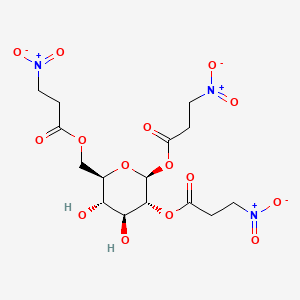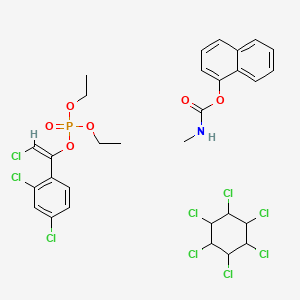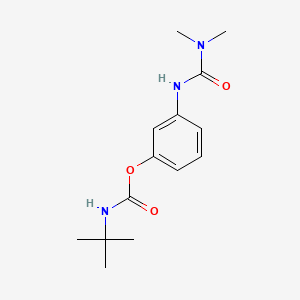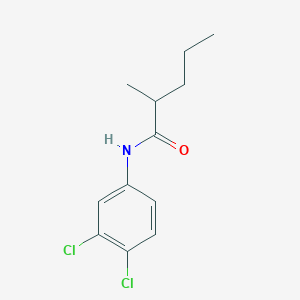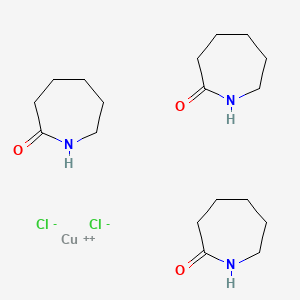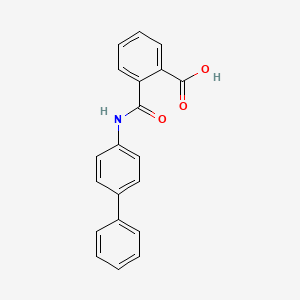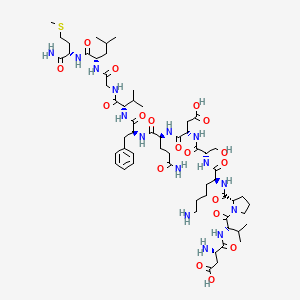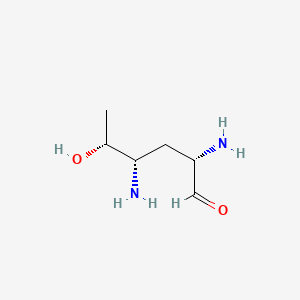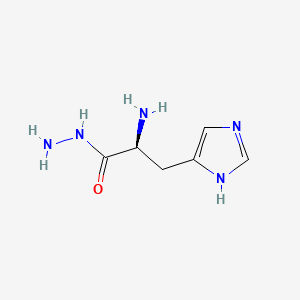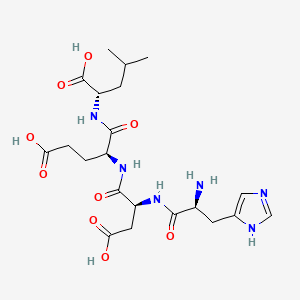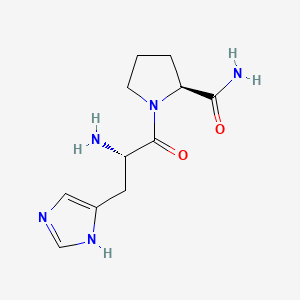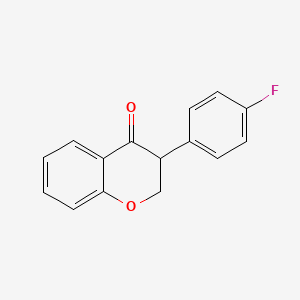
3-(4-Fluorophenyl)chroman-4-one
概要
説明
3-(4-Fluorophenyl)chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .
Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one derivatives have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities . The reaction of closely related 2-unsubstituted chroman-4-ones with in situ generated dichloroketene or phenylchloroketene, leading to the formation of 4-amino-3,4-dihydro-2H,5H-pyrano-[3,2-c]chromen-2-ones has been previously described .科学的研究の応用
Synthetic Approaches and Bioactivities of Chroman-4-one Derivatives :
- Chroman-4-ones, including 3-(4-Fluorophenyl)chroman-4-one, are significant in heterocyclic chemistry and drug discovery due to their structural diversity and biological relevance. They serve as important intermediates and building blocks in organic synthesis and drug design, encompassing various categories such as benzylidene-4-chromanones and isoflavanones (Emami & Ghanbarimasir, 2015).
Fluorescent pH Sensors :
- Heteroatom-containing organic fluorophores, which can include structures similar to 3-(4-Fluorophenyl)chroman-4-one, have been designed for use as fluorescent pH sensors. These compounds exhibit unique properties like aggregation-induced emission and reversible emission switching, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).
Intramolecular Nucleophilic Substitutions and Synthesis of Chromans :
- 3-(o-Fluorophenyl)propan-1-ol, a related compound, can be readily cyclized to chroman, indicating potential synthetic pathways for compounds like 3-(4-Fluorophenyl)chroman-4-one (Houghton, Voyle, & Price, 1980).
Organic Fluorophores and OLEDs :
- Compounds structurally related to 3-(4-Fluorophenyl)chroman-4-one have been used in the development of organic fluorophores for applications in organic light-emitting diodes (OLEDs), demonstrating significant potential in the field of materials science (Liu et al., 2016).
Flavonol-based Fluorescent Probes :
- Flavonols, a category that includes compounds like 3-(4-Fluorophenyl)chroman-4-one, have been utilized in the design of small-molecule fluorescent probes for various sensing applications. Their unique environmental-sensitive dual emissions make them ideal for detecting biological species, environmental hazards, and microenvironmental factors (Qin et al., 2021).
将来の方向性
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds have been reviewed, focusing on the major synthetic methods of preparation reported on chroman-4-one derivatives .
特性
IUPAC Name |
3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFGKFIJBGYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)chroman-4-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


